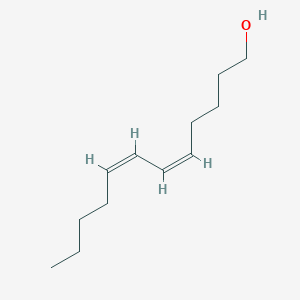

(5Z,7Z)-Dodeca-5,7-dien-1-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H22O |

|---|---|

Molecular Weight |

182.30 g/mol |

IUPAC Name |

(5Z,7Z)-dodeca-5,7-dien-1-ol |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3/b6-5-,8-7- |

InChI Key |

JUDKGQZMLJXRJX-ISTTXYCBSA-N |

Isomeric SMILES |

CCCC/C=C\C=C/CCCCO |

Canonical SMILES |

CCCCC=CC=CCCCCO |

Origin of Product |

United States |

Biological Roles and Ecochemical Significance of 5z,7z Dodeca 5,7 Dien 1 Ol

Pheromonal Functionality in Insect Chemical Communication Systems

Insect sex pheromones are often multicomponent blends, where the precise ratio and isomeric configuration of each chemical are critical for eliciting a behavioral response in the receiving organism. The various isomers of dodeca-5,7-dien-1-ol are key components in the sex pheromones of numerous moth species.

Role as a Sex Pheromone Component in Lepidoptera

Within the order Lepidoptera, straight-chain unsaturated alcohols, aldehydes, and their acetates are common constituents of female-produced sex pheromones. These molecules guide males to receptive females, often over long distances. The geometry of the double bonds (Z or E configuration) is a crucial factor in the specificity of these chemical signals.

The pine caterpillar moth, Dendrolimus punctatus, is a significant forest pest. Research into its chemical ecology has revealed that its sex pheromone is a blend of several compounds. The primary attractant and major component of the sex pheromone of D. punctatus has been identified as (5Z,7E)-dodeca-5,7-dien-1-ol, along with its corresponding acetate (B1210297) and propionate (B1217596) derivatives. researchgate.netfrontiersin.org The biosynthesis of these pheromone components within the female moth's pheromone gland is a complex process involving specific enzymes that introduce double bonds at particular positions and in specific configurations. nih.gov

While the (5Z,7E) isomer is the key active component, the role of other isomers, such as (5Z,7Z)-dodeca-5,7-dien-1-ol, has also been investigated to understand the fine-tuning of the pheromonal message.

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for determining which chemicals in a pheromone blend are detected by the insect's olfactory system.

Studies involving the synthesis of all four possible geometric isomers of 5,7-dodecadien-1-ol (B1638258) (ZZ, ZE, EZ, and EE) and their testing on the antennae of male Dendrolimus punctatus have been conducted. nih.gov These electrophysiological assays revealed that the antennae of male D. punctatus show a significantly lower response to the (5Z,7Z) isomer compared to the primary pheromone component. While the antenna can detect the (5Z,7Z) isomer, the magnitude of the response is weak, indicating its minor role, if any, in attraction.

In stark contrast to the weak response elicited by the (5Z,7Z) isomer, (5Z,7E)-dodeca-5,7-dien-1-ol consistently produces the strongest EAG response in male Dendrolimus punctatus. nih.gov This high level of antennal sensitivity underscores its function as the primary sex pheromone component. The differential EAG responses to the various isomers highlight the remarkable specificity of the olfactory receptors in this species, which are finely tuned to the geometry of the primary attractant.

The following table summarizes the comparative EAG activity of the isomers in Dendrolimus punctatus:

| Isomer of Dodeca-5,7-dien-1-OL | Common Name | EAG Activity in Dendrolimus punctatus | Role |

| (5Z,7E)-dodeca-5,7-dien-1-ol | Strong | Primary Attractant | |

| This compound | Weak | Inactive/Minor Component | |

| (5E,7Z)-dodeca-5,7-dien-1-ol | Weak | Inactive/Minor Component | |

| (5E,7E)-dodeca-5,7-dien-1-ol | Weak | Inactive/Minor Component |

Field trapping experiments are the ultimate test of a pheromone's behavioral activity. In studies conducted on Dendrolimus species, lures baited with the pure (5Z,7E) isomer, or blends containing it, are effective at capturing male moths. While specific field trials focusing on the behavioral effect of adding this compound to the primary attractant are not extensively detailed in available literature, the lack of significant EAG activity for the (5Z,7Z) isomer suggests it would not enhance, and might even inhibit, the attractiveness of the bait. The specificity of the male's response is so high that deviations from the natural isomeric ratio can lead to a significant decrease in trap catch.

Biosynthetic Pathways and Enzymology of 5z,7z Dodeca 5,7 Dien 1 Ol

Fatty Acid Precursor Utilization in Dodecadiene Biosynthesis

The biosynthesis of moth sex pheromones, including dodecadienols, is intrinsically linked to fatty acid metabolism. lu.selu.se The carbon backbone of these semiochemicals is derived from common fatty acids, which undergo a series of modifications to produce the final active compound.

Origin of Carbon Chain Length (C12)

The C12 carbon chain of (5Z,7Z)-Dodeca-5,7-dien-1-OL originates from a longer chain fatty acid precursor through a process of chain shortening. Research on the biosynthesis of a related compound, (E,Z)-7,9-dodecadienyl acetate (B1210297), in the European grapevine moth, Lobesia botrana, has demonstrated that the C12 backbone is derived from a C14 precursor, tetradecanoic acid (myristic acid). d-nb.info This process involves an initial desaturation of the C14 acid, followed by a chain-shortening step to yield a C12 intermediate. d-nb.info This mechanism appears to be a common strategy in insects for producing shorter-chain pheromone components. d-nb.info

The key enzymes involved in this chain-shortening are acyl-CoA oxidases. In L. botrana, two specific acyl-CoA oxidases, Lbo_31670 and Lbo_49602, have been identified as being responsible for the conversion of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid. d-nb.info

Role of Saturated and Unsaturated Fatty Acyl Precursors

Both saturated and unsaturated fatty acyl precursors play crucial roles in the biosynthetic pathway. The process typically begins with a saturated fatty acid, which is then modified by desaturases to introduce double bonds.

In the case of the biosynthesis of related C12 dienes, the primary saturated precursor is tetradecanoic acid. d-nb.info This saturated fatty acid is first acted upon by a desaturase to introduce an initial double bond, converting it into an unsaturated fatty acyl precursor. Specifically, in L. botrana, tetradecanoic acid is converted to (Z)-11-tetradecenoic acid. d-nb.info This monounsaturated C14 acid then undergoes further enzymatic reactions, including chain shortening and additional desaturations, to form the final dodecadienol. d-nb.info

The initial desaturation step is critical as it sets the stage for the subsequent modifications that define the final structure of the pheromone. The utilization of common fatty acids like palmitic acid (C16) and stearic acid (C18) as precursors for other moth pheromones is also well-documented, highlighting the adaptability of these pathways. pnas.orgnih.gov

| Precursor | Intermediate | Product |

| Tetradecanoic Acid (C14) | (Z)-11-Tetradecenoic Acid | (Z)-9-Dodecenoic Acid |

This table illustrates the initial steps in the biosynthesis of a C12 pheromone precursor, involving desaturation and chain shortening.

Desaturase-Mediated Formation of Stereospecific Double Bonds

Acyl-CoA desaturases are pivotal enzymes in pheromone biosynthesis, responsible for introducing double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl chain. pnas.orgnih.gov The diversity and specificity of these enzymes are a major source of the vast array of moth pheromone structures observed in nature. d-nb.infonih.gov

Characterization of Δ9-Acyl-CoA Desaturases in Conjugated Diene Synthesis

Δ9-desaturases are a common class of desaturases that introduce a double bond at the 9th carbon position of the fatty acyl chain. nih.gov These enzymes are involved in the biosynthesis of numerous moth pheromones. researchgate.net For instance, in Helicoverpa assulta, two distinct Δ9-desaturases, HassKPSE and HassNPVE, are involved in producing the Z9-unsaturated fatty acid precursors for its pheromone blend. researchgate.net While Δ9-desaturases are crucial in many species, the primary pathway for some C12 conjugated dienes, such as the one found in L. botrana, appears to rely on a different initial desaturation. d-nb.info However, the potential involvement of Δ9-desaturases in alternative or minor pathways for the synthesis of this compound in other species cannot be entirely ruled out. The cabbage moth, Mamestra brassicae, possesses a Δ9-desaturase with a preference for palmitic acid (16:0). nih.gov

Characterization of Δ11-Desaturases and Their Catalytic Properties

Δ11-desaturases are another critical group of enzymes in moth pheromone biosynthesis. researchgate.net They introduce a double bond at the 11th carbon position. The biosynthesis of (E,Z)-7,9-dodecadienyl acetate in L. botrana is initiated by a Δ11-desaturase, Lbo_PPTQ, which converts tetradecanoic acid into (Z)-11-tetradecenoic acid. d-nb.infonih.gov This initial desaturation is a key step that precedes chain shortening. d-nb.info

The stereoselectivity of Δ11-desaturases is a significant factor in determining the final pheromone structure. Studies on Choristoneura species have shown that minor changes in the amino acid sequence of a Δ11-desaturase can dramatically alter the ratio of E and Z isomers produced. nih.gov For example, a single amino acid substitution can convert a desaturase that produces a mix of (E)-11- and (Z)-11-tetradecenoate into one that produces almost exclusively the E isomer. nih.gov This highlights the evolutionary plasticity of these enzymes in generating species-specific pheromone blends. Several Δ11-desaturase genes have been identified across different moth species, indicating their conserved yet adaptable role in pheromone production. nih.govacs.org

Multifunctional Desaturase Activities in Introducing Multiple Unsaturations

The creation of a conjugated diene system, such as the one in this compound, requires the introduction of two double bonds in close proximity. This can be achieved through the action of multiple, separate desaturases or through a single multifunctional enzyme.

In the processionary moth, Thaumetopoea pityocampa, a single multifunctional desaturase is responsible for three distinct reactions in the biosynthesis of its pheromone: a Δ11-desaturation, an acetylenation, and a Δ13-desaturation. pnas.orgnih.gov This demonstrates that a single enzyme can possess the catalytic machinery to introduce multiple unsaturations. Similarly, multifunctional desaturases with both Δ11 and Δ12 desaturation activities have been identified in Spodoptera moths, which are used to produce doubly unsaturated pheromone precursors. nih.gov

For the biosynthesis of (E,Z)-7,9-dodecadienyl acetate in L. botrana, after the initial Δ11 desaturation and chain shortening to (Z)-9-dodecenoic acid, a second double bond is introduced at the 7th position. d-nb.info However, the specific Δ7-desaturase responsible for this step has remained elusive, despite extensive screening of candidate genes. d-nb.infonih.gov This suggests that the enzyme may have unusual properties or belong to a different enzyme family. The formation of the (5Z,7Z) isomer would require a similar, though stereochemically distinct, set of enzymatic reactions.

| Enzyme Type | Function | Example Organism |

| Δ9-Acyl-CoA Desaturase | Introduces double bond at C9 | Helicoverpa assulta researchgate.net |

| Δ11-Acyl-CoA Desaturase | Introduces double bond at C11 | Lobesia botrana d-nb.info |

| Multifunctional Desaturase | Catalyzes multiple desaturation steps | Thaumetopoea pityocampa pnas.orgnih.gov |

| Acyl-CoA Oxidase | Chain shortening of fatty acids | Lobesia botrana d-nb.info |

This table summarizes the key enzyme classes involved in the biosynthesis of dodecadienols and their functions.

Sequential Desaturation Mechanisms

The creation of the conjugated double bond system at the C5 and C7 positions is a critical step in the biosynthesis of dodecadienol pheromones. This is typically achieved through the action of a series of fatty acyl-CoA desaturases, enzymes that introduce double bonds at specific locations within a fatty acid chain. The biosynthesis of the related pheromone, (Z5,E7)-dodecadienol, in the pine caterpillar moth, Dendrolimus punctatus, provides a valuable model for understanding these mechanisms.

In D. punctatus, research has shown that the pathway does not involve direct desaturation at the C5 and C7 positions of a C12 fatty acid. Instead, it employs a combination of desaturases acting on longer-chain precursors, followed by chain shortening. One identified pathway begins with the common C18 saturated fatty acid, stearate. A Δ11-desaturase introduces a double bond to create (Z)-11-octadecenoate nih.gov.

Further investigation into D. punctatus has revealed a more complex scenario involving multiple desaturases with unusual properties nih.gov. Researchers have cloned and characterized several desaturase genes from the pheromone gland. Functional expression in yeast demonstrated that one Δ11-desaturase (Dpu-Δ11(1)-APSQ) indeed produces (Z)-11 unsaturated fatty acids, which are precursors that can be chain-shortened. More surprisingly, a Δ9-desaturase (Dpu-Δ9-KPSE) was found to introduce a second double bond into a monounsaturated precursor. When supplied with (Z)-7-tetradecenoic acyl-CoA, this enzyme catalyzed the formation of a (Z7,E9)-tetradecadienoic intermediate. This diene can then be shortened via β-oxidation to the final (Z5,E7)-dodecadienoic precursor nih.gov.

In a different moth, Thysanoplusia intermixta, the biosynthesis of the isomeric (5E,7Z)-5,7-dodecadienyl acetate follows a different sequence: a Δ11-desaturation of a C16 precursor is followed by β-oxidation to a C12 intermediate, which is then acted upon by a Δ5-desaturase to create the conjugated diene system nih.govresearchgate.net.

For the biosynthesis of the specific (5Z,7Z) isomer, it is hypothesized that a similar pathway involving sequential desaturation and chain shortening occurs. This would likely require a combination of desaturases that both produce a Z-configuration, such as a hypothetical Z5- and Z7-desaturase, or a sequence of desaturation and chain-shortening steps that ultimately results in the correct bond configuration and position.

| Enzyme | Species | Substrate | Product | Relevance to Dodecadienol Synthesis |

| Δ11-Desaturase | Dendrolimus punctatus | Stearate (18:0) | (Z)-11-Octadecenoate (Z11-18:Acid) | Precursor for chain-shortening to Z5-monoene pheromones nih.gov. |

| Δ9-Desaturase | Dendrolimus punctatus | (Z)-7-Tetradecenoate | (Z7,E9)-Tetradecadienoate | Creates a diene precursor that is chain-shortened to (Z5,E7)-dodecadienoate nih.gov. |

| Δ11-Desaturase | Thysanoplusia intermixta | Palmitate (16:0) | (Z)-11-Hexadecenoate | Initial desaturation step before chain-shortening and a second desaturation nih.govresearchgate.net. |

| Δ5-Desaturase | Thysanoplusia intermixta | (Z)-7-Dodecenoate | (5E,7Z)-Dodecadienoate | Final desaturation step creating the conjugated diene system nih.govresearchgate.net. |

Enzymatic Chain Shortening and Reduction Steps

Following the introduction of double bonds, the fatty acid precursor is tailored to the correct C12 chain length and converted to the final alcohol functional group.

β-Oxidation Pathways in Pheromone Biosynthesis

The shortening of fatty acid chains is accomplished through a controlled version of the β-oxidation cycle. This metabolic process, which typically functions to break down fatty acids for energy, is adapted in the pheromone gland to systematically remove two-carbon units from the carboxyl end of the acyl-CoA precursor.

Labeling studies in both Dendrolimus punctatus and Thysanoplusia intermixta have confirmed the critical role of β-oxidation. In D. punctatus, (Z)-11-octadecenoate is shortened by three cycles of β-oxidation to yield (Z)-5-dodecenoate nih.gov. Similarly, the (Z7,E9)-tetradecadienoic precursor undergoes one cycle of β-oxidation to become the (Z5,E7)-dodecadienoic pheromone precursor nih.gov. In T. intermixta, the (Z)-11-hexadecenoic acid intermediate is shortened by two β-oxidation cycles to produce a (Z)-7-dodecenoic acid before the final desaturation step nih.govresearchgate.net. This demonstrates that chain-shortening is a fundamental and conserved mechanism in the biosynthesis of C12 moth pheromones.

Role of Fatty-Acyl Reductases (FARs) in Alcohol Formation

The final step in the biosynthesis of this compound is the reduction of the corresponding fatty acyl-CoA to an alcohol. This conversion is catalyzed by a class of enzymes known as fatty-acyl reductases (FARs) frontiersin.orgbohrium.com. These enzymes are essential for producing the alcohol functional group common to many Type I moth pheromones scienceopen.com.

FARs involved in pheromone production are often specifically expressed in the female's pheromone gland and are referred to as pgFARs bohrium.comnih.gov. These enzymes utilize NAD(P)H as a cofactor to reduce the thioester group of the acyl-CoA to a primary alcohol scienceopen.com. The specificity of the FAR can be a crucial determinant of the final pheromone blend. Some FARs exhibit broad substrate specificity, acting on various chain lengths and degrees of unsaturation, while others are highly selective for a particular precursor scienceopen.comnih.gov. For instance, studies in Spodoptera moths have identified multiple pgFARs with differing specificities for C14 and C16 acyl chains, demonstrating that these enzymes play a pivotal role in shaping the final pheromone signal nih.gov. It is the action of a specific pgFAR on the (5Z,7Z)-dodecadienoyl-CoA precursor that yields the final alcohol product.

Molecular and Genetic Basis of Biosynthetic Enzymes

The enzymatic steps described above are encoded by specific genes whose expression and evolution are key to the diversity of moth pheromones.

Cloning and Heterologous Expression of Desaturase and Reductase Genes

To confirm the function of enzymes involved in pheromone biosynthesis, researchers isolate the corresponding genes (cDNAs) from the pheromone gland and express them in a heterologous system, such as yeast (Saccharomyces cerevisiae) or plants nih.govnih.gov. This technique allows for the definitive characterization of an enzyme's activity by providing it with putative substrates and analyzing the products.

This approach was instrumental in deciphering the biosynthesis of the related (Z,E)-5,7-dodecadienol in Dendrolimus punctatus. Researchers cloned five desaturase-like cDNAs and expressed them in yeast. This confirmed the functions of a Δ11-desaturase and a Δ9-desaturase in producing key precursors for the pheromone blend nih.gov. Similarly, numerous pgFAR genes from various moth species have been functionally characterized using this method, revealing their specificities for different fatty-acyl substrates frontiersin.orgscienceopen.comnih.gov. The cloning and expression of the specific desaturases and the C12-dienol specific reductase responsible for producing the (5Z,7Z) isomer would be required to conclusively identify its unique biosynthetic pathway.

| Gene/Enzyme | Species | Expression System | Confirmed Function |

| Dpu-Δ11(1)-APSQ | Dendrolimus punctatus | Saccharomyces cerevisiae | Δ11-desaturation of saturated fatty acids nih.gov. |

| Dpu-Δ9-KPSE | Dendrolimus punctatus | Saccharomyces cerevisiae | Δ9-desaturation of a monounsaturated C14 precursor nih.gov. |

| pgFAR | Bombyx mori | Saccharomyces cerevisiae | Reduction of C16 acid precursors to alcohols scienceopen.com. |

| SexpgFAR I & II | Spodoptera exigua | Saccharomyces cerevisiae | Reduction of C16 (SexpgFAR I) and C14 (SexpgFAR II) acyl precursors nih.gov. |

Phylogenetic Analysis of Pheromone Biosynthesis Genes

Phylogenetic analysis, which reconstructs the evolutionary history of gene families, provides critical insights into how the diversity of pheromone biosynthetic enzymes arose. Insect desaturase genes form a large and ancient family that has been shaped by frequent gene duplication and loss events nih.govelsevierpure.com. These analyses show that desaturases with different specificities (e.g., Δ9, Δ11, Δ5) cluster into distinct subfamilies nih.govresearchgate.net. The evolution of new pheromone signals is often linked to mutations within these desaturase genes that alter their positional or stereochemical specificity, or through the recruitment of a duplicated gene for a new function nih.gov.

The FAR gene family shows a similar evolutionary pattern. Phylogenetic trees reveal a distinct clade of FARs that are specifically involved in pheromone biosynthesis (pgFARs) across Lepidoptera bohrium.comscienceopen.com. This pgFAR subfamily is separate from FARs involved in other metabolic processes, indicating a shared evolutionary origin dedicated to chemical communication. Within the pgFAR clade, enzymes often cluster based on substrate specificity (e.g., C14 vs. C16) rather than by species relationships, highlighting how gene evolution has been tailored to produce specific pheromone components scienceopen.comelifesciences.org. The enzymes required for this compound synthesis would be expected to fall within these established desaturase and pgFAR phylogenetic groups.

Comparative Biosynthesis Across Lasiocampidae and Other Lepidoptera

The biosynthesis of sex pheromones in Lepidoptera, including the compound this compound, is a complex process originating from fatty acid metabolism. researchgate.netnih.gov While the general pathways share common features across different families, species-specific modifications lead to the vast diversity of pheromone structures observed in nature. researchgate.netnih.gov

In the family Lasiocampidae, particularly within the genus Dendrolimus, the biosynthesis of C12 dienols, including isomers of 5,7-dodecadien-1-ol (B1638258), has been a subject of significant research. nih.govresearchgate.net Studies on Dendrolimus punctatus, the pine caterpillar moth, have been instrumental in elucidating the biosynthetic route to related compounds like (5Z,7E)-dodeca-5,7-dien-1-ol. nih.govmdpi.com This pathway typically begins with common fatty acids, such as palmitic or stearic acid, which undergo a series of desaturation and chain-shortening steps to produce the final pheromone components. nih.gov

The general biosynthetic scheme in many Lepidopteran species involves the synthesis of fatty acids from acetyl-CoA, followed by specific desaturation reactions to introduce double bonds at precise locations within the fatty acid chain. nih.gov These reactions are catalyzed by a class of enzymes known as fatty acyl-CoA desaturases. Subsequent modifications, including reduction of the fatty acyl-CoA to a fatty alcohol, are carried out by fatty acyl-CoA reductases. researchgate.netoup.com Further enzymatic reactions can lead to the formation of aldehydes or acetate esters, which are also common pheromone components in Lepidoptera. nih.gov

A comparative look at other Lepidopteran families reveals both conserved and divergent biosynthetic strategies. For instance, in the family Cossidae, the biosynthesis of (7Z,10Z)-7,10-hexadecadienal in Chilecomadia valdiviana also involves the modification of common fatty acids, specifically linoleic and stearic acid. plos.org This highlights a common ancestral pathway that has been adapted in different lineages to produce species-specific signals. While some species utilize what are termed Type I pheromones, derived from palmitic or oleic acid, others employ Type II pheromones, which are typically derived from linoleic or linolenic acids. plos.org Interestingly, some species have been found to produce both types of compounds, suggesting the presence of two independent biosynthetic pathways. plos.org

The evolution of these biosynthetic pathways is thought to be a key driver of speciation in moths. nih.gov Even closely related species can exhibit significant differences in their pheromone blends, often due to subtle changes in the enzymes involved in the biosynthetic cascade. nih.gov This can include the activation of different desaturase genes that may already be present in the insect's genome. nih.gov This "birth-and-death" model of gene evolution, where new genes are created through duplication and others are lost or inactivated, likely plays a crucial role in the diversification of pheromone signals and the subsequent reproductive isolation between emerging species. nih.gov

The table below summarizes key research findings on the biosynthesis of related pheromones in Lasiocampidae and other Lepidoptera, providing a comparative overview of the precursors and pathways involved.

| Family | Species | Pheromone Component(s) Studied | Precursor(s) | Key Biosynthetic Steps |

| Lasiocampidae | Dendrolimus punctatus | (Z)-5-dodecenol, (Z,E)-5,7-dodecadienol | Palmitate, Stearate | Δ11 desaturation, chain shortening, reduction nih.gov |

| Lasiocampidae | Dendrolimus spp. | (5Z,7E)-dodeca-5,7-dien-1-ol and its derivatives | Not explicitly stated, but likely fatty acids | Synthesis of C12 dienes and monoenes nih.govresearchgate.net |

| Cossidae | Chilecomadia valdiviana | (7Z,10Z)-7,10-hexadecadienal | Linoleic acid, Stearic acid | Chain-shortening of linoleic acid, transformation of stearic acid plos.org |

| Noctuidae, Geometridae, Arctiidae | Various | Fatty acid-derived pheromones | Linoleic acid and its derivatives | General fatty acid metabolism researchgate.net |

| Bombycidae, Noctuidae, etc. | Various | Alcohols, aldehydes, acetate esters | Fatty acyl-CoA precursors | Desaturation, reduction, functional group modification researchgate.net |

Advanced Synthetic Methodologies for 5z,7z Dodeca 5,7 Dien 1 Ol

Stereoselective Approaches to Conjugated Dodecadien-1-ols

The cornerstone of synthesizing (5Z,7Z)-Dodeca-5,7-dien-1-OL lies in the controlled formation of the C5-C6 and C7-C8 double bonds with specific (Z,Z) geometry. Various powerful synthetic methods have been developed to achieve this, each offering unique advantages in terms of stereocontrol and substrate scope.

Wittig Reaction Strategies for (Z,Z)-Isomer Construction

The Wittig reaction is a widely utilized method for alkene synthesis from carbonyl compounds and phosphonium (B103445) ylides. libretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. To construct the (Z,Z)-isomer of dodeca-5,7-dien-1-ol, unstabilized ylides are typically employed, as they predominantly lead to the formation of (Z)-alkenes. libretexts.orgwikipedia.org The reaction proceeds through a kinetically controlled pathway, favoring the formation of a syn-oxaphosphetane intermediate, which subsequently collapses to yield the desired (Z)-alkene. chemtube3d.com

A general approach involves the reaction of an appropriate aldehyde with a phosphonium ylide. For the synthesis of a (Z,Z)-diene, a two-step sequence can be envisioned where each double bond is installed sequentially using a (Z)-selective Wittig reaction. For instance, an initial Wittig reaction could form the C7-C8 double bond, followed by a second Wittig reaction to create the C5-C6 double bond. The choice of reactants is critical; for example, reacting a non-stabilized saturated ylide with an α,β-unsaturated aldehyde is often preferred to minimize isomerization of existing double bonds.

Key factors influencing the (Z)-selectivity include the use of salt-free conditions and appropriate solvents. The presence of lithium salts can lead to equilibration of intermediates and reduce the (Z)-selectivity. wikipedia.org

Table 1: Stereoselectivity in the Wittig Reaction

| Ylide Type | Predominant Alkene Isomer | Typical Conditions |

| Unstabilized (e.g., R = alkyl) | (Z)-alkene | Salt-free, aprotic solvents |

| Stabilized (e.g., R = ester, ketone) | (E)-alkene | Protic or aprotic solvents |

| Semistabilized (e.g., R = aryl) | Mixture of (E) and (Z)-alkenes | Varies with substrate and conditions |

Hydroboration-Mediated Stereocontrol of Triple Bonds

Hydroboration is a powerful method for the stereoselective synthesis of alkenes from alkynes. The syn-addition of a boron-hydride bond across a triple bond provides a vinylborane (B8500763) intermediate, which can then be further functionalized while retaining the stereochemistry. For the synthesis of (Z,Z)-dienes, a key strategy involves the hydroboration of a diyne precursor.

A nickel-catalyzed 1,4-hydroboration of 1,3-dienes has been shown to produce (Z)-allylboronates with high regio- and stereoselectivity. organic-chemistry.org This method can convert simple hydrocarbon building blocks into versatile organoborane intermediates. organic-chemistry.org For instance, the hydroboration of 1,3-decadiene using a Ni(cod)2/PCy3 catalyst system efficiently yields (Z)-allylic boronate esters. organic-chemistry.org These intermediates can then be oxidized to the corresponding stereodefined allylic alcohols. organic-chemistry.org

Another approach involves the hydroboration of 1-bromo-1-alkynes, which, after migratory insertion and further transformations, can lead to the formation of (Z)-trisubstituted alkenes. nih.govnih.gov This methodology provides a route to highly substituted (Z,Z)-dienes. nih.gov

Chodkiewicz-Cadiot Reaction for Diynes

The Chodkiewicz-Cadiot coupling is a classic and highly efficient method for the synthesis of unsymmetrical 1,3-diynes. rsc.orgchemistryviews.org This reaction involves the copper(I)-catalyzed coupling of a terminal alkyne with a 1-haloalkyne in the presence of an amine base. rsc.org The resulting diyne is a crucial precursor for the synthesis of this compound, as the triple bonds can be selectively reduced to (Z)-double bonds.

This reaction is particularly valuable in the synthesis of insect pheromones, many of which are long-chain unsaturated compounds. nih.gov A convenient protocol for the Cadiot-Chodkiewicz coupling involves the in situ generation of volatile bromoalkynes from dibromoolefin precursors, which are then immediately subjected to copper-catalyzed coupling conditions. nih.gov This avoids the handling of hazardous and volatile intermediates. nih.gov The synthesis of (Z,E)-5,7-dodecadienol has been accomplished using a Chodkiewicz-Cadiot reaction followed by hydroboration. researchgate.net

Table 2: Key Components of the Chodkiewicz-Cadiot Reaction

| Component | Role | Common Examples |

| Terminal Alkyne | Nucleophile | Alkynols |

| 1-Haloalkyne | Electrophile | 1-Bromoalkynes |

| Copper(I) Salt | Catalyst | CuBr, CuI |

| Amine Base | Deprotonation of terminal alkyne | Ethylamine, n-Butylamine |

Hydrozirconation in Regioselective Coupling Reactions

Hydrozirconation, involving the addition of the Schwartz's reagent (Cp₂Zr(H)Cl) across a carbon-carbon multiple bond, is a versatile tool for the synthesis of functionalized alkenes with high regio- and stereoselectivity. The resulting organozirconium intermediates can undergo a variety of transformations, including transmetalation to other metals for subsequent cross-coupling reactions.

For the synthesis of conjugated dienes, a sequential hydrozirconation/palladium-catalyzed acylation of enynes has been developed. nih.gov This method allows for the stereospecific formation of conjugated (2E,4E)-dienones. nih.gov While this produces the (E,E) isomer, the underlying principle of generating a vinylzirconium intermediate from an alkyne is a key step that can be adapted for the synthesis of other stereoisomers. The hydrozirconation of terminal alkynes followed by Negishi cross-coupling is another powerful strategy to access dienes. nih.gov

Palladium-Catalyzed Coupling Reactions in Diene Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Negishi and Suzuki-Miyaura couplings are particularly relevant for the stereoselective synthesis of conjugated dienes.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon centers. wikipedia.orgpearson.com The synthesis of 5,7-hexadecadiene, a conjugated diene, has been achieved using a Negishi coupling between 1-decyne (B165119) and (Z)-1-hexenyl iodide. wikipedia.org This demonstrates the potential of the Negishi coupling for the stereocontrolled synthesis of dienes.

The Suzuki-Miyaura coupling reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide using a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely used to create conjugated systems. libretexts.org A key advantage is the ability to retain the stereochemistry of the starting materials in the final product. wikipedia.org For instance, the coupling of a (Z)-vinylboronic acid with a (Z)-vinyl halide can produce a (Z,Z)-diene. A sequential Suzuki-Miyaura coupling followed by a palladium-mediated allene (B1206475) isomerization has been reported as a facile method for the synthesis of 1,3-dienes. nih.gov Furthermore, stereodivergent methods are being developed where the choice of ligand can dictate the formation of either the (E)- or (Z)-diene from a single starting material. nih.gov

Reduction-Based Syntheses

An alternative and powerful strategy for the synthesis of this compound involves the stereoselective reduction of a corresponding diyne precursor, dodeca-5,7-diyn-1-ol. The key to this approach is the choice of the reducing agent and reaction conditions to ensure the formation of both double bonds with the desired (Z) configuration.

A highly effective method for the cis-reduction of enynols involves the use of activated zinc. researchgate.net Specifically, zinc galvanized with copper and silver (Zn/Cu/Ag) in a methanol-water mixture has been shown to achieve rapid and high-yield reduction with high stereoselectivity (>98% cis). researchgate.net This method was successfully applied to the synthesis of (Z,E)-5,7-dodecadienol, a component of the Siberian moth pheromone. researchgate.net

Another common method for the syn-hydrogenation of alkynes to (Z)-alkenes is the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). youtube.com This catalyst is deactivated to prevent over-reduction to the corresponding alkane. youtube.com By carefully controlling the reaction conditions, a diyne can be selectively reduced to a (Z,Z)-diene.

Dissolving metal reductions, such as using sodium in liquid ammonia, typically lead to the formation of (E)-alkenes via an anti-addition of hydrogen. youtube.com Therefore, this method is generally not suitable for the synthesis of (Z,Z)-dienes.

Table 3: Comparison of Reduction Methods for Alkyne to Alkene Conversion

| Reagent/Method | Stereochemical Outcome | Notes |

| Activated Zinc (e.g., Zn/Cu/Ag) | (Z)-alkene (syn-addition) | High stereoselectivity, mild conditions. researchgate.net |

| Lindlar's Catalyst (H₂, Pd/CaCO₃, Pb) | (Z)-alkene (syn-addition) | Prevents over-reduction to alkane. youtube.com |

| Sodium in Liquid Ammonia | (E)-alkene (anti-addition) | Not suitable for (Z)-alkene synthesis. youtube.com |

Cis Reduction of Enyne Precursors Utilizing Activated Zinc (e.g., Zn/Cu/Ag)

A highly effective method for the synthesis of (Z,E)-5,7-dodecadien-1-ol involves the cis reduction of the corresponding enyne precursor, (E)-7-dodecen-5-yn-1-ol. researchgate.netusda.gov The use of activated zinc, particularly a combination of zinc galvanized with copper and silver (Zn/Cu/Ag), has proven to be a powerful reagent for this transformation. researchgate.netnih.gov This reduction is typically carried out in a methanol-water solvent system and is known for its rapid reaction time and high yields. researchgate.netnih.gov

The stereoselectivity of this semi-hydrogenation is a key advantage, consistently achieving ≥98% of the desired cis configuration at the newly formed double bond. researchgate.netnih.gov Another effective approach involves the continuous activation of zinc dust with an acid throughout the reduction, which also yields high cis selectivity in the range of 95-98%. researchgate.netnih.gov The pH of the reaction medium can influence not only the rate of reduction but also the stereochemical outcome. usda.gov The mechanism is believed to involve surface phenomena on the metal, where the rate of a stereochemically determining protonation step competes with the equilibration of intermediate cis and trans radical anions. researchgate.net

Table 1: Comparison of Activated Zinc Reduction Methods

| Activating Agent(s) | Solvent System | cis-Stereoselectivity | Yield | Reference |

|---|---|---|---|---|

| Copper and Silver | Methanol-Water | ≥98% | High | researchgate.net, nih.gov |

Selectivity Challenges with Lindlar Reduction (as a comparative method)

In contrast to the activated zinc method, the Lindlar reduction of enyne precursors for the synthesis of dienes like this compound presents significant selectivity challenges. usda.gov The Lindlar catalyst, which is typically palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, is designed for the semi-hydrogenation of alkynes to cis-alkenes. libretexts.orgmasterorganicchemistry.com

However, in the synthesis of conjugated dienes, the Lindlar catalyst often lacks the desired selectivity. usda.gov A common issue is over-reduction, where the catalyst continues to reduce the newly formed diene to a monoene. usda.govmasterorganicchemistry.com This leads to a mixture of the desired (Z,E)-diene and various monoenic compounds. usda.gov Consequently, the desired product must be isolated from this mixture, often requiring further purification steps such as chromatography on silica (B1680970) gel impregnated with silver nitrate (B79036). usda.gov The catalyst's activity can be influenced by modifiers and hydrogen pressure to enhance selectivity, but it remains a less direct route compared to the activated zinc method for this specific application. thieme-connect.de

Isomer Separation and Purification Techniques

The synthesis of this compound often results in a mixture of geometric isomers. The separation and purification of the desired isomer are critical for obtaining a biologically active compound.

Silver Nitrate Impregnated Silica Gel Chromatography for Geometric Isomers

A widely used and effective technique for separating geometric isomers of unsaturated compounds is chromatography using silica gel impregnated with silver nitrate (AgNO₃). psu.edunih.govsilicycle.com This method, also known as argentation chromatography, relies on the reversible interaction between the π-electrons of the double bonds and the silver ions. silicycle.comresearchgate.net

The strength of this interaction is dependent on the stereochemistry of the double bond; cis-olefins generally form more stable complexes with silver ions than their trans-counterparts. researchgate.net This differential complexation allows for the separation of (5Z,7Z), (5E,7Z), (5Z,7E), and (5E,7E) isomers of dodecadienol. The separation can be performed using column chromatography or high-performance liquid chromatography (HPLC). psu.edunih.gov The percentage of silver nitrate impregnated on the silica gel is a critical parameter for achieving baseline separation of the isomers. psu.edu For instance, silica gel with a 10% silver nitrate loading is commonly used for the purification of diene isomers. nih.gov

Table 2: Principles of AgNO₃ Silica Gel Chromatography

| Principle | Description | Reference |

|---|---|---|

| Mechanism | Reversible complexation between silver ions and olefinic π-bonds. | researchgate.net, silicycle.com |

| Selectivity | cis-isomers form stronger complexes than trans-isomers, leading to differential retention times. | researchgate.net |

Resolution of Mixed Isomers via Specialized Resins (as a historical method)

Historically, before the widespread adoption of modern chromatographic techniques, the separation of olefin isomers was a significant challenge. Early methods for separating olefins from paraffins and from each other included the use of adsorbents and chemical complexation with metal ions, such as copper and silver. uc.edu

In the mid-20th century, the development of synthetic ion-exchange resins provided new avenues for separation. dardel.info For instance, polystyrene resins functionalized with primary and secondary amino groups were used to immobilize copper(I) chloride for the selective adsorption of ethylene. uc.edu While not specifically documented for the fine separation of (Z,Z) and other diene isomers of dodecadienol, these early resin-based methods represent the foundational principles of using metal-ion complexation for olefin separation. The technology has since matured, with modern applications favoring the more efficient and higher-resolution silver nitrate impregnated silica gel chromatography. dardel.info

Development of Scalable and Efficient Synthetic Routes for Research Applications

The demand for this compound in research, particularly for studying insect behavior and developing pest management strategies, necessitates the development of synthetic routes that are both scalable and efficient. researchgate.netnorthwestern.eduescholarship.org An ideal synthetic pathway should provide the target molecule in high yield and isomeric purity, starting from readily available and inexpensive materials. sjii.es

Analytical and Spectroscopic Characterization in Research Settings

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool for the separation of (5Z,7Z)-Dodeca-5,7-dien-1-OL from complex mixtures and for the assessment of its purity, particularly concerning its various isomers.

Gas-Liquid Chromatography (GLC), a subset of Gas Chromatography (GC), is a powerful technique for separating volatile compounds. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. For dodecadienol isomers, the choice of the stationary phase is critical for achieving resolution. Nonpolar stationary phases separate compounds primarily based on their boiling points, while polar stationary phases provide separation based on polarity. The different geometric isomers of dodecadienol will exhibit subtle differences in their physical properties, leading to varying retention times on a suitable GLC column, thus enabling their resolution.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds. For conjugated dienes like this compound, reversed-phase HPLC is commonly employed. mdpi.com In this mode, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase. mdpi.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The various isomers of dodecadienol, due to their different shapes and polarities, will have different affinities for the stationary phase, allowing for their separation. Detection is often achieved using a UV detector, as the conjugated diene system absorbs UV light. mdpi.com

| Parameter | Description |

| Stationary Phase | Typically C8 or C18 silica (B1680970) gel for reversed-phase chromatography. mdpi.com |

| Mobile Phase | A mixture of polar solvents, such as methanol/water or acetonitrile/water. |

| Detection | UV detection is effective due to the chromophore of the conjugated diene system. mdpi.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method for the separation and identification of compounds. For the separation of unsaturated compounds like dodecadienol isomers, the effectiveness of TLC can be significantly enhanced by impregnating the silica gel stationary phase with silver nitrate (B79036) (AgNO₃). nih.govaocs.org Silver ions form reversible complexes with the π-electrons of the double bonds. aocs.org The strength of these complexes depends on the number, position, and configuration (cis/trans) of the double bonds. This differential complexation allows for the separation of isomers that would be difficult to resolve using conventional TLC. nih.gov The separated spots can be visualized by spraying with a suitable reagent, such as iodine vapor. aocs.org

| Technique | Principle of Separation | Application |

| AgNO₃-TLC | Differential complexation of silver ions with the π-electrons of the double bonds. nih.govaocs.org | Separation of geometric isomers (cis/trans) of unsaturated compounds. nih.gov |

Mass Spectrometry (MS) for Structural Elucidation and Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for the structural elucidation and identification of compounds by analyzing their fragmentation patterns.

In Electron Impact Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation of the molecule. ruc.dk The resulting mass spectrum is a unique fingerprint of the compound. For this compound, the fragmentation patterns would be influenced by the primary alcohol and the conjugated diene system. libretexts.org Key fragmentation pathways would likely include:

Loss of water (H₂O): A common fragmentation for alcohols, resulting in a peak at M-18.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a CH₂OH radical.

Cleavage of the hydrocarbon chain: Fragmentation along the alkyl chain, producing a series of characteristic peaks separated by 14 mass units (CH₂ groups). libretexts.org

Fragmentation related to the conjugated system: The presence of the conjugated diene will influence the fragmentation, potentially leading to resonance-stabilized fragment ions.

The analysis of these fragmentation patterns allows for the deduction of the compound's structure. arkat-usa.org

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. This is a key advantage over low-resolution MS. For this compound, with a molecular formula of C₁₂H₂₂O, HRMS can distinguish it from other compounds with the same nominal mass but different elemental compositions. The experimentally determined exact mass is compared with the calculated theoretical mass to confirm the molecular formula with a high degree of confidence.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| (5Z,7E)-dodeca-5,7-dien-1-ol | C₁₂H₂₂O | 182.167065321 nih.gov |

| (5E,7E)-dodeca-5,7-dien-1-ol | C₁₂H₂₂O | 182.30 nih.gov |

| (5Z,7Z)-dodeca-5,7-diene | C₁₂H₂₂ | 166.172151 epa.gov |

| 5Z,7Z-Dodecadienal | C₁₂H₂₀O | Not directly available |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of individual protons. For a molecule like this compound, with multiple isomers possible, NMR is critical for confirming the Z,Z stereochemistry.

¹H NMR spectroscopy provides data on the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. In this compound, the olefinic protons of the conjugated diene system are particularly diagnostic. The inner protons (at C6 and C7) are expected to resonate at a different frequency than the outer protons (at C5 and C8) due to their distinct electronic environments. The cis (Z) configuration of the double bonds is typically confirmed by the magnitude of the coupling constant (J-value) between the vinylic protons, which is smaller for cis isomers compared to trans isomers.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Position | Expected Chemical Shift (δ) ppm (in CDCl₃) | Multiplicity |

|---|---|---|

| H5, H6, H7, H8 (Olefinic) | ~5.2 - 6.5 | Multiplet |

| H1 (-CH₂OH) | ~3.65 | Triplet (t) |

| H4, H9 (Allylic) | ~2.0 - 2.3 | Multiplet |

| H2, H3, H10, H11 (-CH₂-) | ~1.3 - 1.6 | Multiplet |

| H12 (-CH₃) | ~0.90 | Triplet (t) |

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and information about their hybridization and electronic environment. The chemical shifts of the sp²-hybridized carbons in the conjugated diene system are characteristic and differ from the sp³-hybridized carbons of the alkyl chain and the carbon bearing the hydroxyl group. The general chemical shift ranges for carbons in different environments are well-established. libretexts.org

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Expected Chemical Shift (δ) ppm (in CDCl₃) |

|---|---|

| C5, C6, C7, C8 (Olefinic) | ~125 - 135 |

| C1 (-CH₂OH) | ~62.5 |

| C2, C3, C4, C9, C10, C11 (Alkyl) | ~22 - 33 |

| C12 (-CH₃) | ~14.0 |

In many instances, the synthesis or isolation of insect pheromones results in a mixture of geometric isomers. libretexts.org Distinguishing and quantifying these isomers can be challenging. Advanced, hyphenated techniques such as High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) are exceptionally powerful for such tasks. libretexts.org This method physically separates the different isomers in the mixture via HPLC, and then the effluent is directed into an NMR spectrometer for analysis. This allows for the acquisition of individual NMR spectra for each separated isomer, enabling unambiguous identification and stereochemical assignment even for minor components in a complex matrix. This is particularly valuable for quality control in pheromone synthesis, ensuring the final product has the correct isomeric purity.

Spectroscopic Analysis of Conjugated Diene Systems (e.g., UV-Vis Spectroscopy, where applicable)

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The conjugated diene system in this compound acts as a chromophore. The absorption of UV light by this system corresponds to the promotion of an electron from a π bonding orbital to a π* antibonding orbital (a π→π* transition).

The wavelength of maximum absorbance (λmax) is characteristic of the extent of conjugation. For a conjugated diene, the λmax is longer than that of an isolated double bond. libretexts.org For acyclic conjugated dienes, the λmax is typically found in the 220-250 nm range. libretexts.org The specific stereochemistry of the diene influences the λmax; (Z,Z)-dienes may show a slightly lower λmax and/or molar absorptivity (ε) compared to their more planar (E,E) counterparts due to steric hindrance that reduces the planarity and orbital overlap of the conjugated system.

Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value |

|---|---|

| λmax (in Ethanol) | ~234 nm |

| Transition | π→π* |

Mechanistic Insights into Chemoreception and Biological Activity

Olfactory Receptor Neuron (ORN) Activation by (5Z,7Z)-Dodeca-5,7-dien-1-OL

The perception of this compound begins with its interaction with olfactory receptor neurons (ORNs) located within specialized sensory hairs, or sensilla, on the insect's antennae. nih.gov These neurons are highly specialized, often tuned to detect specific pheromone components with remarkable sensitivity and selectivity. nih.gov The activation of these ORNs by this compound is the primary step in a signaling cascade that ultimately leads to a behavioral response in the insect.

The specificity of ORN activation is crucial for distinguishing between different pheromone components and isomers. Research on various insect species has shown that individual ORNs can exhibit strong responses to one specific isomer while being significantly less sensitive to others. This specificity arises from the molecular characteristics of the olfactory receptors expressed on the dendrites of these neurons.

Ligand-Receptor Binding Interactions (Hypothetical or Modeled)

While the precise crystal structure of an olfactory receptor bound to this compound is not yet available, molecular modeling and docking studies provide valuable hypothetical insights into their interaction. These models suggest that the binding of the dodecadienol ligand occurs within a hydrophobic pocket of the receptor protein. mdpi.com The specificity of this interaction is thought to be determined by a combination of factors, including the shape of the binding pocket and specific amino acid residues that form transient bonds with the ligand.

The length of the carbon chain, the position and configuration of the double bonds, and the terminal functional group of this compound are all critical for a precise fit within the receptor's binding site. For instance, studies on pheromone-binding proteins (PBPs), which are thought to transport hydrophobic pheromones through the sensillar lymph to the receptors, have shown that these proteins can selectively bind to ligands with specific structural features. genscript.com Molecular docking simulations of PBPs have revealed that specific amino acid residues within the binding pocket are key to stabilizing the ligand. nih.gov

| Molecular Feature | Hypothesized Interaction with Receptor | Significance |

|---|---|---|

| (5Z,7Z) Double Bond Configuration | Precise fit into a sterically constrained region of the binding pocket. The specific geometry is crucial for optimal van der Waals contacts. | Primary determinant of isomer specificity. |

| Dodecyl Carbon Chain | Hydrophobic interactions with nonpolar amino acid residues lining the binding pocket. | Contributes to the overall binding affinity. |

| Terminal Hydroxyl Group (-OL) | Potential for hydrogen bonding with polar amino acid residues (e.g., Serine, Threonine, Tyrosine) at the binding site. | Anchors the ligand in a specific orientation within the binding pocket. |

Conformational Analysis and Bioactive Conformations of Dodecadienols

The flexibility of the single bonds in the dodecadienol molecule allows it to adopt numerous conformations in space. However, it is believed that only a specific conformation, or a small ensemble of related conformations, is "bioactive" – meaning it possesses the correct three-dimensional shape to bind effectively to the olfactory receptor. irbbarcelona.orgirbbarcelona.org The concept of a bioactive conformation is central to understanding structure-activity relationships in pheromone perception. nih.govscispace.com

Conformational analysis, through computational methods, seeks to identify the low-energy, stable conformations that this compound is likely to adopt. The energy penalty required for the molecule to adopt its bioactive conformation must be relatively low for efficient binding to occur. ub.edu The geometry of the (5Z,7Z) double bonds significantly constrains the possible conformations of the carbon chain, playing a critical role in predisposing the molecule towards its bioactive shape.

Comparative Chemoreception of Diene Isomers

The ability of insects to discriminate between different geometric isomers of dodecadienol is a testament to the high specificity of their chemoreception systems. solubilityofthings.com While this compound may be the primary pheromone component for a particular species, other isomers, such as (5E,7Z), (5Z,7E), or (5E,7E)-dodeca-5,7-dien-1-ol, often act as behavioral antagonists or are significantly less active. nih.govnih.gov

This differential response is attributed to the fine-tuning of the olfactory receptors. An ORN that is highly sensitive to the (5Z,7Z) isomer will typically show a much weaker response, or even be inhibited, by other isomers. This specificity ensures that the insect responds appropriately to the precise pheromone blend of its own species, a critical factor in reproductive isolation.

| Isomer | Typical Biological Response | Receptor Specificity |

|---|---|---|

| This compound | Strong attractant/behavioral stimulant | High affinity for the primary olfactory receptor |

| (5E,7Z)-Dodeca-5,7-dien-1-ol | Weak or no attraction; potential antagonist | Low affinity or inhibitory effect on the primary receptor |

| (5Z,7E)-Dodeca-5,7-dien-1-ol | Weak or no attraction; potential antagonist | Low affinity or inhibitory effect on the primary receptor |

| (5E,7E)-Dodeca-5,7-dien-1-ol | Generally inactive | No significant interaction with the primary receptor |

Electrophysiological Studies (e.g., Single Sensillum Recording, Field Potential Recordings)

Electrophysiological techniques provide direct evidence of ORN activation by specific compounds. Single sensillum recording (SSR) is a powerful method that allows researchers to measure the electrical activity (action potentials) of individual ORNs in response to stimulation with different chemicals. nih.gov By delivering puffs of air containing this compound and its isomers to an insect's antenna while recording from a single sensillum, scientists can precisely determine the tuning profile of the neuron housed within.

Evolutionary Ecology and Co Evolutionary Dynamics

Evolutionary Trajectories of Pheromone Structures

The evolution of pheromone structures, such as the various isomers of 5,7-dodecadien-1-ol (B1638258), is a dynamic process. Within the genus Dendrolimus (pine caterpillar moths), there is a notable variation in the sex pheromone components utilized by different species. Most species, including D. punctatus, D. tabulaeformis, D. spectabilis, and D. kikuchii, use blends of (5Z,7E) isomers of dodecadien-1-ol, its acetate (B1210297), and sometimes its propionate (B1217596). nih.gov In contrast, Dendrolimus houi is unique in its use of (5E,7Z) isomers, highlighting a significant evolutionary shift in its pheromone structure. nih.gov This divergence in pheromone components among closely related species suggests a strong selective pressure for reproductive isolation, preventing hybridization in sympatric populations. researchgate.net

The evolution of these pheromone blends is thought to occur through gradual changes, such as shifts in the ratios of existing components, or more significant "saltational" shifts, where novel compounds are introduced. umons.ac.be The genetic mechanisms underlying these changes often involve mutations in the enzymes responsible for pheromone biosynthesis, such as desaturases and reductases. researchgate.net The diversity of pheromone structures within a single genus like Dendrolimus exemplifies how these molecules evolve to ensure species-specific communication.

Co-evolution of Pheromone Biosynthesis and Perception

The efficacy of a pheromone signal is dependent on the tight co-evolution of the biochemical pathways for its production in the sender and the specific neural machinery for its detection in the receiver. In moths, this involves a sophisticated olfactory system. Research on Dendrolimus species has shed light on this co-evolutionary relationship. nih.gov

The biosynthesis of moth sex pheromones, including dodecadienols, typically originates from fatty acid metabolism, modified by a series of desaturation and chain-shortening reactions, followed by reductive modifications. mdpi.com The specific enzymes involved are key to producing the correct isomeric structure of the final pheromone. For instance, the biosynthesis of the (Z,E)-5,7-dodecadienol in Dendrolimus punctatus involves a Δ11 desaturase. lu.se

On the perception side, two main families of proteins are crucial: Pheromone-Binding Proteins (PBPs) and Pheromone Receptors (PRs). PBPs are located in the antennae and are responsible for capturing and transporting the hydrophobic pheromone molecules to the receptors on the surface of olfactory neurons. nih.gov Studies on several Dendrolimus species have shown that the evolution of their PBP gene sequences aligns with the structural changes in their sex pheromone components. nih.govnih.gov This suggests a synergistic evolution where the binding proteins adapt to recognize the specific pheromone blend of the species. Furthermore, the PRs of Dendrolimus species form a unique lineage tuned to the Type I pheromones common in Lepidoptera, indicating a specialized receptor system that has co-evolved with their specific pheromone signals. nih.govnih.gov

Adaptive Significance of Specific Isomeric Ratios in Chemical Communication

The chemical message conveyed by a pheromone is often not a single compound but a precise blend of isomers and other components. The specific ratio of these components is critical for eliciting the correct behavioral response in the receiving insect. Any deviation from this ratio can lead to a reduced or even an inhibitory response, thus ensuring the specificity of the signal. nih.gov

In the genus Dendrolimus, the importance of isomeric ratios is well-documented. For example, while Dendrolimus spectabilis primarily uses (5Z,7E)-5,7-dodecadien-1-ol, the addition of minor components like its acetate and propionate in specific ratios can significantly enhance the attraction of male moths. escholarship.org Similarly, for Dendrolimus houi, a blend of (5E,7Z)-5,7-dodecadien-1-ol, its acetate, and the corresponding aldehyde is essential for attracting males, with the ratio between the acetate and aldehyde being particularly critical. researchgate.net

This specificity in isomeric ratios serves as a crucial pre-zygotic isolation mechanism, especially for closely related species that are geographically close. By having distinct pheromone blends, these species can avoid cross-attraction and costly interspecific mating attempts. The table below illustrates the diversity of major pheromone components and their isomers among different Dendrolimus species.

| Species | Major Pheromone Components | Isomeric Configuration |

| Dendrolimus spectabilis | 5,7-dodecadien-1-ol, 5,7-dodecadien-1-yl acetate, 5,7-dodecadien-1-yl propionate | (5Z,7E) |

| Dendrolimus superans sibiricus | (Z,E)-5,7-dodecadien-1-ol, (Z,E)-5,7-dodecadienal | (5Z,7E) |

| Dendrolimus houi | (5E,7Z)-5,7-dodecadien-1-ol, (5E,7Z)-5,7-dodecadien-1-yl acetate, (5E,7Z)-5,7-dodecadienal | (5E,7Z) |

| Dendrolimus kikuchii | (5Z,7E)-5,7-dodecadien-1-yl acetate, (5Z,7E)-5,7-dodecadien-1-ol, (5Z)-5-dodecenyl acetate | (5Z,7E) |

This table is generated based on data from multiple sources. nih.govescholarship.orgresearchgate.netnih.govflemingcollege.ca

Future Research Directions

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of moth sex pheromones, including (5Z,7Z)-Dodeca-5,7-dien-1-OL, is a multi-step process involving a cascade of specialized enzymes. While the general pathways involving fatty acid synthases (FAS), desaturases, and fatty-acyl reductases (FARs) are known, the specific enzymes responsible for the precise stereochemistry and chain length of this particular compound are yet to be fully characterized. researchgate.netlu.se

Future research should focus on the identification and functional characterization of the key enzymes in the pheromone glands of species that produce this compound. This includes:

Δ5 and Δ7 Desaturases: Identifying the specific desaturases that introduce the double bonds at the 5th and 7th positions of the fatty acid precursor is paramount. The stereospecificity of these enzymes, leading to the (Z,Z) configuration, is of particular interest.

Fatty-Acyl Reductases (FARs): The reduction of the carboxyl group of the fatty acid precursor to an alcohol is catalyzed by FARs. Characterizing the FARs involved will shed light on their substrate specificity and their role in determining the final pheromone component. researchgate.net

Accessory Enzymes: The potential involvement of other enzymes, such as acetyltransferases that could modify the final alcohol, should also be investigated. nih.gov

Transcriptomic and proteomic analyses of pheromone glands, coupled with heterologous expression of candidate genes in systems like yeast, will be instrumental in elucidating the complete biosynthetic pathway. lu.se This knowledge will not only enhance our fundamental understanding of insect biochemistry but also open avenues for the biotechnological production of this pheromone. lu.selu.se

Advanced Stereoselective Synthesis of All Isomers and Analogues

The biological activity of pheromones is often highly dependent on their stereochemistry. Therefore, the ability to synthesize all possible isomers of dodeca-5,7-dien-1-ol with high stereoselectivity is crucial for detailed structure-activity relationship studies. While methods for the synthesis of the (5Z, 7Z)-isomer have been developed, for instance, through a Chodkiewic-Cadiot reaction followed by hydroboration, further advancements are needed. tandfonline.comoup.comtandfonline.com

Future synthetic efforts should aim for:

Development of more efficient and scalable synthetic routes to all four possible geometric isomers ((5Z,7Z), (5E,7Z), (5Z,7E), and (5E,7E)). This includes exploring novel catalytic methods and green chemistry approaches to minimize waste and improve yields.

Synthesis of a diverse library of analogues with variations in chain length, position of double bonds, and functional groups. These analogues are essential for probing the specificity of olfactory receptors and for identifying potential agonists or antagonists.

Isotopically labeled standards for metabolic studies and for precise quantification of the natural pheromone.

These synthetic endeavors will provide the necessary chemical tools for the biological investigations outlined in the subsequent sections.

Structural Biology of Pheromone-Binding Proteins and Olfactory Receptors

The perception of this compound by moths is a sophisticated process initiated by the binding of the pheromone to Pheromone-Binding Proteins (PBPs) in the sensillar lymph, followed by activation of specific Olfactory Receptors (ORs) on the dendritic membrane of olfactory neurons. nih.gov Understanding these molecular recognition events at a structural level is a key frontier.

Future research should target:

Identification and characterization of PBPs that specifically bind this compound. This involves isolating PBPs from the antennae of relevant moth species and determining their binding affinities for the different isomers and analogues.

Solving the three-dimensional structures of PBP-pheromone complexes using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These structures will reveal the specific amino acid residues involved in ligand binding and provide insights into the basis of stereochemical selectivity. mdpi.comnih.gov

Identification and deorphanization of the specific ORs that respond to this compound. This can be achieved through functional expression of candidate ORs in heterologous systems, such as Xenopus oocytes or human cell lines, and screening against a panel of isomers and analogues.

Structural elucidation of the OR-pheromone complex , which represents a significant challenge but would provide the ultimate understanding of pheromone recognition at the receptor level.

These structural studies will pave the way for a rational design of novel pest management strategies that target the sense of smell in insects.

High-Throughput Screening of Analogues for Biological Activity

To explore the vast chemical space around this compound and to identify novel compounds with potential applications in pest control, high-throughput screening (HTS) methodologies are indispensable. opentrons.compharmaron.com HTS allows for the rapid and automated testing of large libraries of chemical compounds for their ability to interact with specific biological targets. springernature.com

Future research in this area should involve:

Development of robust and miniaturized bioassays suitable for HTS. These could include cell-based assays using engineered cells expressing specific PBPs or ORs, where binding or activation can be monitored using fluorescent or luminescent reporters. nih.gov

Screening of large and diverse chemical libraries , including the synthesized analogues of this compound, to identify compounds that act as agonists (mimicking the natural pheromone), antagonists (blocking the pheromone response), or allosteric modulators of the target proteins.

Integration of HTS with other technologies , such as microfluidics and automated electrophysiology, to increase the throughput and physiological relevance of the screening process.

The "hit" compounds identified through HTS can then be further optimized to develop novel and species-specific insect behavior-modifying compounds.

Computational Chemistry and Molecular Modeling of Ligand-Receptor Interactions

Computational approaches are powerful tools for understanding and predicting the interactions between small molecules and their protein targets. nih.gov In the context of this compound, molecular modeling can provide valuable insights into the mechanisms of pheromone binding and recognition, complementing experimental data.

Future computational studies should focus on:

Molecular docking simulations to predict the binding modes of this compound and its analogues within the binding pockets of PBPs and ORs. This can help to rationalize experimentally observed binding affinities and select promising candidates for synthesis and biological testing.

Molecular dynamics (MD) simulations to study the conformational changes that occur in PBPs and ORs upon ligand binding. MD simulations can reveal the dynamic nature of these interactions and highlight the role of specific residues in the binding and release of the pheromone. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models that correlate the chemical structures of the analogues with their biological activities. These models can guide the design of new compounds with enhanced or modified properties. nih.gov

By integrating computational and experimental approaches, a deeper and more comprehensive understanding of the molecular basis of olfaction for this compound can be achieved, accelerating the discovery of novel semiochemicals for sustainable pest management.

Q & A

Q. How can interdisciplinary teams collaborate effectively on studies involving this compound?

- Methodological Answer :

- Data sharing : Use cloud platforms (e.g., LabArchives) for real-time access to experimental logs and spectra.

- Protocol harmonization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data.

- Role delegation : Assign tasks by expertise (e.g., synthetic chemists handle synthesis, biologists conduct assays).

Regular meetings and shared electronic lab notebooks (ELNs) ensure alignment and transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.